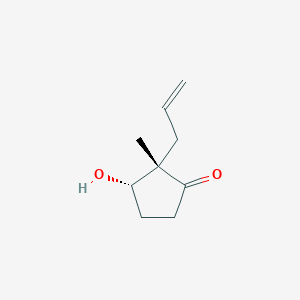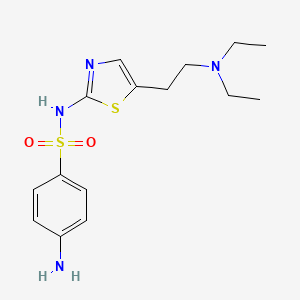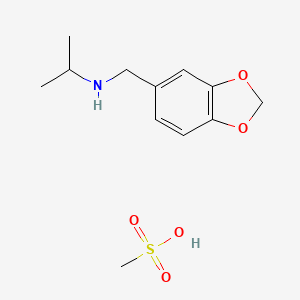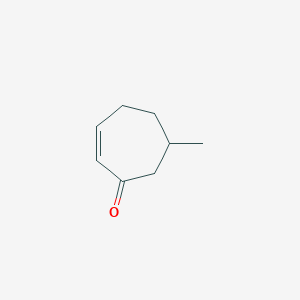
6-Methylcyclohept-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylcyclohept-2-en-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone with a seven-membered ring structure, featuring a methyl group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylcyclohept-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-methylhept-2-en-1-ol, using an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the cyclic ketone.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 6-methylcycloheptene. This process utilizes a metal catalyst, such as palladium or platinum, in the presence of an oxidizing agent like oxygen or hydrogen peroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
6-Methylcyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 6-methylcyclohept-2-en-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles in the presence of acid or base catalysts.
Major Products Formed
Oxidation: this compound oxide.
Reduction: 6-Methylcyclohept-2-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylcyclohept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A six-membered ring ketone with similar reactivity but different ring size.
6-Methylcyclohex-2-en-1-one: A six-membered ring analog with a methyl group and a double bond.
Cyclohept-2-en-1-one: A seven-membered ring ketone without the methyl group.
Uniqueness
6-Methylcyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with a methyl group and a double bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
71837-39-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methylcyclohept-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
WYIKEHMRDNJOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


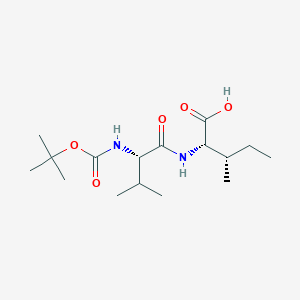
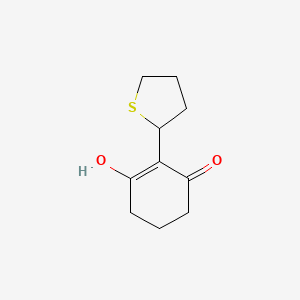
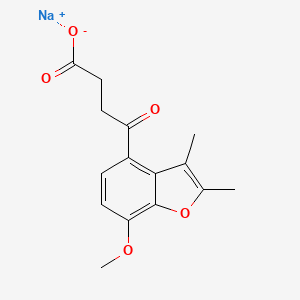
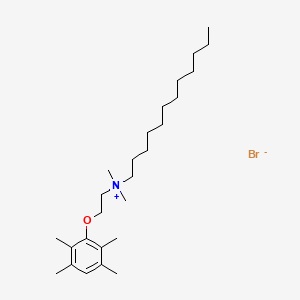
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
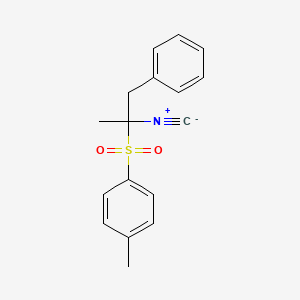
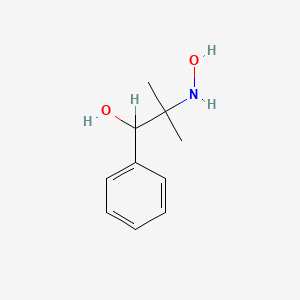
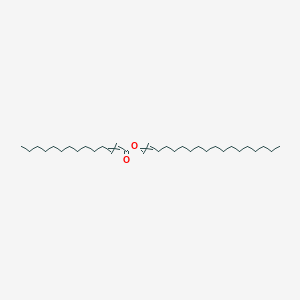
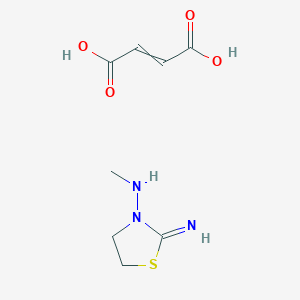
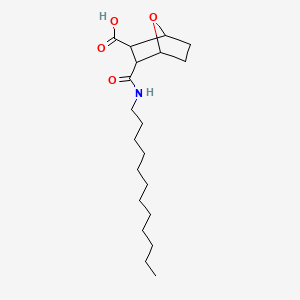
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
